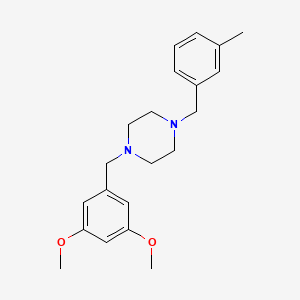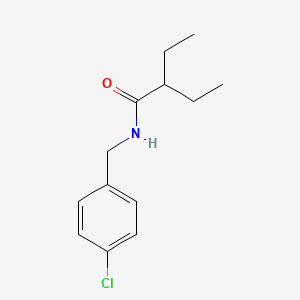![molecular formula C14H18N2O2S B5872722 N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide, also known as DNNS, is a synthetic compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry. DNNS has been found to have potential therapeutic properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide binds to specific receptors in the body and modulates their activity. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been shown to modulate the activity of ion channels and transporters in the body, which may contribute to its therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good stability. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide is also highly fluorescent, which makes it an excellent probe for studying biological systems. However, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some applications. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has potential toxicity, which may affect its use in vivo.
Direcciones Futuras
There are several future directions for N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide research. One potential direction is to further explore its therapeutic potential in cancer and Alzheimer's disease. Another direction is to study its activity at the molecular level and identify its specific binding sites in the body. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide may have potential applications in other areas, such as drug delivery and imaging. Further research is needed to fully understand the potential of N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide and its applications in scientific research.
Métodos De Síntesis
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of triethylamine. The reaction occurs at room temperature and yields N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has also been used as a pH sensor in biological systems. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-16(2)10-9-15-19(17,18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJYRRGJQVYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)